methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative featuring a piperazine-linked trifluoromethylphenyl group via a hexyl chain and a methyl ester at position 5. Quinazoline cores are known for their pharmacological versatility, particularly in kinase inhibition and central nervous system (CNS) targeting.
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N4O5/c1-39-25(37)18-9-10-21-22(16-18)31-26(38)34(24(21)36)11-4-2-3-8-23(35)33-14-12-32(13-15-33)20-7-5-6-19(17-20)27(28,29)30/h5-7,9-10,16-17H,2-4,8,11-15H2,1H3,(H,31,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTACRDSYJQKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, enzyme inhibition, and molecular interactions.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with various substituents that contribute to its biological activity. The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing nature, which can enhance the compound's interaction with biological targets.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT-116), with IC50 values ranging from 1.184 to 9.379 µM. This suggests that modifications in the structure can lead to enhanced anticancer properties .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in inflammatory processes. For example:
- Cyclooxygenase (COX) : Similar compounds have shown moderate inhibition of COX enzymes (COX-2), which are crucial in the inflammatory response. The presence of the trifluoromethyl group may facilitate stronger interactions with the enzyme's active site due to enhanced binding affinity .
- Lipoxygenases (LOX) : Inhibition studies revealed that certain derivatives exhibited dual inhibitory effects against LOX enzymes (LOX-5 and LOX-15), further supporting their potential as anti-inflammatory agents .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts at a molecular level with various protein targets. The docking analysis indicated that hydrogen and halogen bonding interactions play a significant role in stabilizing the compound within the active sites of target proteins. Such interactions are enhanced by the electron-withdrawing nature of the trifluoromethyl group .
Case Study 1: Anticancer Activity
A study examining a series of quinazoline derivatives found that those with similar structural features to methyl 2,4-dioxo compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted that structural modifications could lead to improved activity profiles .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory properties, compounds related to methyl 2,4-dioxo demonstrated promising results in inhibiting COX and LOX pathways. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Data Tables
Comparison with Similar Compounds
Structural Features
The target compound is compared to four classes of structurally related heterocyclic compounds (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Core Heterocycles: The quinazoline core (target) is distinct from imidazopyridine (1l, 2d), coumarin-benzodiazepine (4g/4h), and triazolone (f/g).
- Substituent Diversity : The target’s trifluoromethylphenyl-piperazine moiety contrasts with nitrophenyl (1l, 2d), chlorophenyl (f/g), and coumarin (4g/4h). The hexyl chain in the target may enhance lipophilicity compared to shorter benzyl/phenethyl groups in 2d and 1l.
- Functional Groups : Ester groups are common in 1l, 2d, and the target, but the diketone in the target could increase hydrogen-bonding capacity.
Physicochemical Properties
Limited data from the evidence allows partial comparison (Table 2):
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Predicted) | Molecular Weight (g/mol) | |
|---|---|---|---|---|
| Target Compound | N/A | Low (lipophilic chain) | ~600 (estimated) | |
| 1l | 243–245 | Moderate | 557.56 | |
| 2d | 215–217 | Moderate | 543.54 |
- The higher melting point of 1l vs. 2d may reflect stronger intermolecular forces (e.g., nitrophenyl dipole interactions). The target’s melting point is unavailable but could be lower due to its flexible hexyl chain.
Pharmacological Implications (Hypothetical)
- 1l/2d: Nitrophenyl and cyano groups may confer antibacterial or antifungal activity, as seen in nitroaromatic drugs .
- f/g : Dichlorophenyl and triazolone groups align with antifungal agents (e.g., fluconazole derivatives) .
Preparation Methods
Quinazoline Core Synthesis
The 1,2,3,4-tetrahydroquinazoline scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs. For the target compound, methyl 2-amino-4-hydroxybenzoate serves as the starting material:
-
Cyclization : Reaction with urea under acidic conditions (e.g., HCl/EtOH) yields methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
-
N3-Alkylation : Introduction of the hexyl chain at N3 is achieved using 1,6-dibromohexane in dimethylformamide (DMF) with K2CO3 as a base, yielding methyl 3-(6-bromohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Key Optimization :
Piperazine Coupling and Hexyl Chain Functionalization
The 4-[3-(trifluoromethyl)phenyl]piperazine moiety is introduced via nucleophilic substitution or coupling reactions:
-
Bromide Displacement :
-
Oxidation of the Hexyl Chain :
Comparative Data :
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperazine coupling | K2CO3, ACN | Acetonitrile | Reflux | 72 |
| Hexyl oxidation | Jones reagent | Acetone | 0–5°C | 68 |
| Hexyl oxidation | Swern oxidation | CH2Cl2 | -78°C | 75 |
Alternative Routes and Novel Approaches
One-Pot Sequential Reactions
Recent advancements employ tandem alkylation-oxidation sequences to reduce purification steps:
-
Simultaneous Alkylation and Oxidation :
-
Enzymatic Catalysis :
Characterization and Quality Control
Critical analytical data for the final compound include:
-
1H NMR (400 MHz, DMSO-d6) : δ 10.09 (s, 1H, NH), 8.22 (d, J = 5.4 Hz, quinazoline-H), 7.53–7.07 (m, aromatic-H), 4.08 (t, piperazine-NCH2), 3.40 (m, hexyl-CH2), 2.36 (s, COOCH3).
-
HPLC Purity : ≥98% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Impurity Profile :
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the quinazoline core via cyclization of anthranilic acid derivatives with urea or thiourea.
- Step 2: Introduction of the hexyl-piperazine side chain through nucleophilic substitution or amide coupling.
- Step 3: Functionalization with the trifluoromethylphenyl group using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
Characterization methods: - NMR spectroscopy (1H/13C) to confirm regiochemistry and purity.
- HPLC-MS to verify molecular weight and detect byproducts.
- X-ray crystallography (if crystalline) for absolute configuration determination .
Basic: How is the structural integrity of this compound validated in experimental settings?
Answer:
- Analytical techniques:
Basic: What biological assays are typically used to evaluate its pharmacological potential?
Answer:
- In vitro screens:
- In vivo models: Xenograft studies in rodents for pharmacokinetics and efficacy validation .
Advanced: How can researchers optimize reaction yields while minimizing side-product formation?
Answer:
- Critical parameters:
- Catalyst selection: Palladium-based catalysts for coupling reactions (e.g., Pd(OAc)₂ or XPhos Pd G3) to enhance efficiency .
- Solvent optimization: Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions.
- Temperature control: Lower temperatures (0–25°C) to suppress hydrolysis of labile groups (e.g., esters) .
- Byproduct mitigation: Use scavenger resins (e.g., QuadraSil™) to remove unreacted intermediates .
Advanced: How should contradictory biological activity data be resolved across independent studies?
Answer:
- Potential causes of discrepancies:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound stability: Test for degradation under assay conditions (e.g., pH, light exposure) via LC-MS.
- Cell line heterogeneity: Use authenticated cell lines (e.g., from ATCC) and confirm target expression via Western blot .
- Validation strategies: Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Advanced: What computational methods are recommended for elucidating structure-activity relationships (SAR)?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases).
- QSAR modeling: Employ Gaussian or COSMO-RS for electronic/steric descriptor analysis of substituents (e.g., trifluoromethyl group’s role in lipophilicity) .
- MD simulations: GROMACS or AMBER for studying conformational dynamics in aqueous environments .
Advanced: What is the proposed mechanism of action for its anti-inflammatory activity?
Answer:
- Hypothesized pathways:
- Evidence: Analogous quinazoline derivatives show COX-2 IC₅₀ values < 100 nM .
Advanced: How can solubility and bioavailability challenges be addressed in preclinical studies?
Answer:
- Formulation strategies:
- Structural modifications: Replace the methyl ester with a morpholine or piperazine moiety to increase polarity .
Advanced: What experimental approaches are used to assess metabolic stability?
Answer:
- In vitro models:
- Metabolite identification: LC-HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation of the carboxylate group) .
Advanced: What role does the piperazine moiety play in target selectivity?
Answer:
- Key findings:
- Comparative data: Analogues lacking the piperazine moiety exhibit >50% reduced affinity for GPCRs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
